3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 4-fluorophenyl group at the 3-position. The tetrahydro configuration imparts partial saturation to the pyridine ring, enhancing conformational stability. This compound is part of a broader class of pyrazolopyridine derivatives investigated for antimicrobial and antimycobacterial activities .
Properties
CAS No. |
733757-82-9 |
|---|---|
Molecular Formula |
C12H13ClFN3 |
Molecular Weight |
253.70 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H |
InChI Key |
IIYWTBQTASFORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization via Hydrogen Chloride-Mediated Deacylation
The most widely documented method involves deacylation of 5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine using hydrogen chloride (HCl). Winters et al. (1985) achieved an 89% yield by heating the precursor with HCl in a polar aprotic solvent (e.g., ethanol or dichloromethane) at 60–80°C for 2 hours . The reaction proceeds via cleavage of the acetyl group, followed by protonation of the pyridine nitrogen to form the hydrochloride salt.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Precursor | 5-Acetyl derivative |
| Reagent | HCl (gaseous or aqueous) |
| Temperature | 60–80°C |
| Time | 2 hours |
| Solvent | Ethanol, dichloromethane |
| Yield | 89% |
This method is favored for its simplicity and high yield, though it requires strict control of HCl stoichiometry to avoid over-acidification.
| Step | Reagents/Conditions |
|---|---|
| SNAr | KOtBu, DMF, 0°C to room temp |
| Azo-Coupling | Diazonium tosylate, pyridine |
| Cyclization | HCl, heat (40–60°C) |
This route offers modularity for introducing substituents but requires optimization for the tetrahydro-pyridine scaffold .
Hydrazine-Mediated Ring Closure
A third approach involves condensing 4-fluorophenylhydrazine with a cyclic ketone precursor. For example, reacting 3-(4-fluorophenyl)-1H-pyrazole (synthesized via hydrazine hydrochloride and toluene-4-sulfonic acid in 1,4-dioxane ) with tetrahydropyridine-4-one under acidic conditions forms the pyrazolo-pyridine core. Subsequent treatment with HCl gas in ether precipitates the hydrochloride salt.
Critical Considerations
-
Hydrazine Stability : Moisture-sensitive intermediates necessitate inert atmospheres.
-
Salt Formation : Excess HCl must be removed via vacuum drying to prevent hygroscopicity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| HCl-Mediated Deacylation | High yield (89%), simplicity | Requires acetylated precursor |
| Japp–Klingemann | Structural versatility | Multi-step, moderate yields |
| Hydrazine Closure | Avoids harsh acids | Sensitive intermediates |
Industrial-Scale Considerations
Patent EP2279167A1 highlights the importance of solvent selection and temperature control in large-scale syntheses . For instance:
-
Solvent : Isopropanol or ethyl acetate improves solubility of intermediates.
-
Workup : Distillation under reduced pressure minimizes degradation.
-
Purity : Recrystallization from ethanol/water mixtures achieves >99% purity.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The compound’s pyrazolo[4,3-c]pyridine scaffold contains both electron-rich (pyrazole) and electron-deficient (tetrahydropyridine) regions, enabling diverse reactivity:
-
Electrophilic aromatic substitution : The pyrazole ring undergoes nitration or sulfonation at the C3 position under acidic conditions, influenced by the electron-donating NH group .
-
Nucleophilic displacement : The fluorine atom on the 4-fluorophenyl group resists direct substitution due to its strong C-F bond but may participate in SNAr reactions under high-temperature basic conditions with activating meta-directing groups.
Oxidation and Reduction
The saturated tetrahydropyridine moiety is susceptible to redox transformations:
-
Oxidation : Treatment with MnO₂ or DDQ converts the tetrahydro-pyridine ring to a fully aromatic pyridine system, enhancing conjugation and altering pharmacological activity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, yielding a dihydropyrazole derivative .
Ring-Opening and Functionalization
The tetrahydropyridine ring undergoes ring-opening under strong acidic or basic conditions:
-
Acidic hydrolysis : HCl/EtOH cleaves the ring to form a linear amine intermediate, which can be re-cyclized with aldehydes to generate novel heterocycles .
-
Alkylation : Reaction with methyl iodide at the pyridine nitrogen forms a quaternary ammonium salt, improving water solubility .
Pharmacologically Relevant Modifications
Structural optimizations for enhanced bioactivity include:
-
Sulfonylation : Treatment with arylsulfonyl chlorides introduces sulfonamide groups at N1, modulating TASK-1 potassium channel inhibition (patent data) .
-
Cross-coupling : Suzuki-Miyaura reactions at C7 (via brominated precursors) enable aryl/heteroaryl diversification, though the native compound lacks direct coupling sites .
Mechanistic Insights
Scientific Research Applications
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Discussion of Key Findings
Role of the THPP Scaffold: The pyrazolo[4,3-c]pyridine core provides a rigid framework for functional group attachment.
Impact of Substituents :
- Electron-deficient groups (e.g., nitrofuran, oxazolyl) enhance antibacterial activity via redox cycling or enzyme inhibition.
- Aromatic substituents (phenyl, fluorophenyl) optimize interactions with hydrophobic enzyme pockets, as seen in antimycobacterial derivatives .
Gaps in Data : The target compound’s biological profile remains uncharacterized in the provided evidence. Further studies comparing its activity with chlorophenyl, oxazolyl, and nitrofuran-tagged analogs are warranted.
Biological Activity
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride (CAS: 733757-82-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, drawing upon recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with appropriate electrophiles. A notable synthesis method includes refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with other reagents in ethanol, yielding high purity and yields .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydro-pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 26.7 mM against Mycobacterium tuberculosis .
Antiviral Properties
Research indicates that some related compounds can inhibit hepatitis B viral capsid assembly. This suggests a potential therapeutic application in treating viral infections .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazolo[4,3-c]pyridine derivatives has been extensively studied. Compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results showed that certain derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups such as fluorine enhances the potency against specific targets like COX enzymes and bacterial pathogens. The fluorophenyl moiety contributes to the overall stability and interaction profile of the molecule .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Antimicrobial Study : A derivative was tested against a panel of resistant bacteria and showed promising results with an MIC value significantly lower than traditional antibiotics.
- Anti-inflammatory Testing : In vivo studies demonstrated that certain derivatives reduced inflammation in animal models comparable to established anti-inflammatory drugs like indomethacin.
Q & A
Q. How can solvent-exposed regions of the compound be exploited for targeted drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
